molecular formula C19H16N2O B14622254 1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole CAS No. 60627-65-8

1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole

Cat. No.: B14622254
CAS No.: 60627-65-8
M. Wt: 288.3 g/mol
InChI Key: AYSFTTJNGMATNY-UHFFFAOYSA-N
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Description

1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole typically involves the reaction of 3,5-diphenyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3,5-diphenyl-1H-pyrazole: Lacks the propargyl group, which may affect its reactivity and biological activity.

    3,5-Diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole: Similar structure but without the methyl group at the 1-position.

Uniqueness

1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole is unique due to the presence of both the methyl and propargyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

CAS No.

60627-65-8

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

1-methyl-3,5-diphenyl-4-prop-2-ynoxypyrazole

InChI

InChI=1S/C19H16N2O/c1-3-14-22-19-17(15-10-6-4-7-11-15)20-21(2)18(19)16-12-8-5-9-13-16/h1,4-13H,14H2,2H3

InChI Key

AYSFTTJNGMATNY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCC#C)C3=CC=CC=C3

Origin of Product

United States

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